2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate
Overview
Description
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with ethyl, methyl, and acetyl groups, as well as two carboxylate groups
Mechanism of Action
Indole is a heterocyclic aromatic compound with a benzene ring fused to a pyrrole ring. It contains ten π-electrons, making it aromatic. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties . Now, let’s focus on EMAD.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence EMAD’s efficacy and stability. These factors impact its pharmacokinetics and overall therapeutic profile.
Biochemical Analysis
Biochemical Properties
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. For instance, it has been found to inhibit certain proteases by binding to their active sites, preventing substrate access. This compound can also influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that are easier to excrete .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on cellular energy metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-pentanedione with appropriate amines, followed by acetylation and carboxylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction and crystallization techniques are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methylpyrazine: This compound has a similar structure but lacks the acetyl and carboxylate groups.
2,3-Dimethylpyrazine: Another related compound with a simpler structure, lacking the ethyl and acetyl groups.
Uniqueness
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-O-ethyl 3-O-methyl 5-acetylpyridine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-4-18-12(16)10-9(11(15)17-3)5-8(6-13-10)7(2)14/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAYIRJSPGAIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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